Product packaging for Isopropyl triphenylphosphonium iodide(Cat. No.:)

Isopropyl triphenylphosphonium iodide

Cat. No.: B12061095
M. Wt: 433.3 g/mol
InChI Key: HHBXWXJLQYJJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Phosphonium (B103445) Reagents and Their Synthetic Utility

The journey of organophosphorus chemistry began in the 19th century, with early explorations into compounds containing a carbon-phosphorus bond. The work of chemists such as August Wilhelm Hofmann in the mid-1800s laid the groundwork for this burgeoning field. However, it was the discovery of the Wittig reaction by Georg Wittig in 1954 that catapulted phosphonium salts to the forefront of synthetic organic chemistry, a contribution for which he was awarded the Nobel Prize in Chemistry in 1979. libretexts.orgmasterorganicchemistry.com This reaction involves the interaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org The immense utility of this reaction lies in its ability to form carbon-carbon double bonds with high regioselectivity, a feature that is paramount in the synthesis of complex molecules, including natural products. nih.govunigoa.ac.in

Overview of Isopropyl Triphenylphosphonium Iodide in Modern Organic Synthesis

This compound, with the chemical formula [(CH₃)₂CH]P(C₆H₅)₃I, is a white solid that serves as a precursor to the isopropylidene triphenylphosphorane ylide. chinesechemsoc.org This ylide is particularly useful for the introduction of an isopropylidene group (=C(CH₃)₂) onto a carbonyl carbon. Its applications are diverse, ranging from the synthesis of natural products to the preparation of highly substituted benzene (B151609) derivatives and other complex organic molecules. quora.comlumenlearning.com The steric bulk of the isopropyl group on the ylide can influence the stereochemical outcome of the Wittig reaction, a factor that is of significant interest in stereoselective synthesis. masterorganicchemistry.com

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 24470-78-8
Molecular Formula C₂₁H₂₂IP
Molecular Weight 432.28 g/mol
Melting Point 194-197 °C
Appearance Solid
Synonyms (1-Methylethyl)triphenylphosphonium iodide

Foundational Research on Alkyltriphenylphosphonium Iodides

The synthesis of alkyltriphenylphosphonium iodides is a fundamental process that underpins their use in the Wittig reaction. The most common method for their preparation involves the SN2 reaction of triphenylphosphine with an alkyl halide. lumenlearning.comopenstax.org In the case of this compound, this involves the reaction between triphenylphosphine and 2-iodopropane.

The general reaction is as follows: P(C₆H₅)₃ + RI → [R-P(C₆H₅)₃]⁺I⁻

The reactivity of the alkyl halide is a crucial factor in this synthesis, with primary and secondary halides generally being effective. libretexts.org The resulting phosphonium salt is typically a stable, crystalline solid that can be readily isolated and purified.

The choice of the alkyl group (R) and the halide (X) in the precursor R-X significantly influences the properties and reactivity of the resulting phosphonium salt and the corresponding ylide. For instance, the acidity of the α-hydrogens on the alkyl group, which is critical for ylide formation, is affected by the nature of the R group. The formation of the ylide is achieved by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium amide, which deprotonates the carbon adjacent to the phosphorus atom. masterorganicchemistry.comlumenlearning.com

The stereochemical outcome of the subsequent Wittig reaction is heavily dependent on the nature of the ylide. Unstabilized ylides, typically derived from simple alkyl halides, tend to produce Z-alkenes, while stabilized ylides, which contain electron-withdrawing groups, predominantly yield E-alkenes. quora.comwikipedia.org Ylides derived from sterically hindered phosphonium salts, such as this compound, are of particular interest as the steric bulk can influence the approach to the carbonyl group, thereby affecting the E/Z selectivity of the resulting alkene. masterorganicchemistry.comic.ac.uk

Table 2: Representative Alkyltriphenylphosphonium Iodides

Alkyl Group Chemical Formula Precursor Alkyl Iodide
Methyl [CH₃P(C₆H₅)₃]⁺I⁻ Iodomethane
Ethyl [C₂H₅P(C₆H₅)₃]⁺I⁻ Iodoethane
Isopropyl [(CH₃)₂CHP(C₆H₅)₃]⁺I⁻ 2-Iodopropane
n-Propyl [CH₃(CH₂)₂P(C₆H₅)₃]⁺I⁻ 1-Iodopropane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23IP+ B12061095 Isopropyl triphenylphosphonium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23IP+

Molecular Weight

433.3 g/mol

IUPAC Name

triphenyl(propan-2-yl)phosphanium;hydroiodide

InChI

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;

InChI Key

HHBXWXJLQYJJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I

Origin of Product

United States

Synthetic Methodologies for Isopropyl Triphenylphosphonium Iodide

Advanced and Emerging Preparative Approaches for Phosphonium (B103445) Iodides

Although not directly reported for Isopropyl triphenylphosphonium iodide itself, one-pot methodologies developed for structurally related phosphonium salts highlight a significant trend in synthetic chemistry. For example, one-pot cascade reactions have been designed for the synthesis of other complex organophosphorus compounds. researchgate.net Another advanced approach involves the electrochemical oxidation of tertiary phosphines in the presence of alcohols to generate alkoxy triphenylphosphonium salts in a single step. researchgate.net

These one-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, offer advantages such as reduced solvent usage, shorter synthesis times, and simplified purification processes. The principles behind these methods for analogous systems, such as α-alkoxymethylphosphonium iodides, could potentially be adapted in the future to create more streamlined and atom-economical syntheses of alkyl triphenylphosphonium halides.

Polymer-Supported Triphenylphosphine (B44618) Reagents in Phosphonium Salt Formation

The synthesis of phosphonium salts, including structures analogous to this compound, can be effectively achieved using polymer-supported triphenylphosphine (PS-TPP). This solid-phase synthesis technique offers significant advantages over traditional solution-phase chemistry, primarily by simplifying product purification and enabling the recycling of the reagent support. nih.govresearchgate.net The fundamental principle involves immobilizing the triphenylphosphine reagent on an insoluble polymer backbone, most commonly cross-linked polystyrene. nih.gov

The preparation of the phosphonium salt involves the reaction of the polymer-supported triphenylphosphine with an appropriate alkyl halide. The resulting phosphonium salt is thereby anchored to the solid support. A key benefit of this method is the straightforward removal of by-products and unreacted starting materials through simple filtration, which circumvents the often challenging chromatographic separation required to remove triphenylphosphine oxide in conventional syntheses. researchgate.net Furthermore, the ability to use an excess of the polymer-bound reagent can help drive the reaction to completion. nih.gov

The general procedure for creating the polymer-supported reagent itself typically involves the chemical modification of a polystyrene resin. One common route is the reaction of brominated polystyrene with lithium diphenylphosphide. nih.gov The resulting PS-TPP is a stable, insoluble material that can be stored and used for various transformations, beginning with the formation of polymer-bound phosphonium salts. nih.govrsc.org

Polymer Support TypeTypical Cross-linking AgentObserved Olefin Yield Range in Subsequent Wittig Reaction (%) nih.govKey Characteristics
Gel-type Polystyrene2% Divinylbenzene73–96%Good swelling properties, leading to higher yields.
Gel-type Polystyrene8% Divinylbenzene52–77%More rigid structure, potentially limiting reagent accessibility.
Macroporous Polystyrene>20% Divinylbenzene72–87%High surface area but may have less optimal reaction kinetics.
Linear PolystyreneNoneNot specified, but noted for superior reactivity. researchgate.netSoluble in certain solvents, offering a different reaction environment. researchgate.net

Microwave-Assisted Synthesis of Related Phosphonium Salts

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the formation of phosphonium salts is no exception. cam.ac.uk This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating methods. cam.ac.uknih.gov The preparation of phosphonium salts via the nucleophilic substitution of an alkyl halide with a phosphine (B1218219) is well-suited to this technology. nih.gov

Research into the microwave-assisted synthesis of benzyltriphenylphosphonium (B107652) bromides, for example, has demonstrated the optimization of reaction conditions to achieve quantitative yields (87-98%). cam.ac.uk In one study, the ideal conditions were found to be heating in tetrahydrofuran (B95107) (THF) at 60°C for just 30 minutes. cam.ac.uk This represents a significant improvement over traditional methods that often require prolonged heating or refluxing for many hours. cam.ac.ukmdpi.com

The advantages of microwave heating are not solely due to rapid temperature elevation; specific, non-thermal microwave effects have also been proposed. nih.gov These effects can influence the reaction outcome depending on the nature of the reactants, such as the leaving group on the alkylating agent. Studies comparing microwave irradiation with conventional heating under identical temperature profiles have shown that microwave-assisted reactions can proceed faster, suggesting an enhancement beyond simple thermal effects. nih.gov This acceleration is particularly notable in solvent-free ("neat") conditions, which also aligns with the principles of green chemistry by reducing solvent waste. cam.ac.uknih.gov

The efficiency of microwave-assisted synthesis has been demonstrated for a variety of phosphonium salts. For instance, the reaction of tributylphosphine (B147548) with benzylating agents is considerably enhanced by microwave irradiation, especially under solvent-free conditions. nih.gov This technology provides a versatile and efficient pathway for producing phosphonium salts, which are key intermediates in numerous chemical transformations. cam.ac.uk

ReactantsMethodSolventTimeYield (%)Reference
Substituted-benzyl halides + TriphenylphosphineMicrowave IrradiationTHF30 min87-98% cam.ac.uk
Tributylphosphine + Benzylating agentsMicrowave IrradiationSolvent-freeNot specifiedSignificantly enhanced rate nih.gov
Triphenylphosphine + Benzyl bromideConventional Heating (Reflux)TolueneHoursGood cam.ac.uk

Principles of Scalable and Industrial Production Methods

The transition from laboratory-scale synthesis to the scalable and industrial production of phosphonium salts like this compound involves addressing several key principles related to efficiency, cost, safety, and environmental impact. The traditional synthesis involves the SN2 reaction between a phosphine (e.g., triphenylphosphine) and an alkyl halide. nih.gov On an industrial scale, optimizing this reaction is paramount.

A primary consideration is the choice of raw materials and reaction conditions. While highly reactive alkyl iodides and bromides are effective, industrial processes may favor less expensive but less reactive alkyl chlorides. To facilitate the reaction with chlorides, a halogen exchange reaction can be performed in situ. This is achieved by adding an alkali metal salt, such as sodium bromide or potassium iodide, to the reaction mixture. nih.gov The iodide or bromide generated in situ is immediately consumed by the triphenylphosphine, shifting the equilibrium and driving the reaction to completion, often achieving conversions of 95% or greater.

Solvent selection is another critical factor. While the reaction can be run without a solvent, industrial processes often use solvents to manage heat transfer, control viscosity, and facilitate product isolation. nih.gov Solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are effective for these reactions. Recent trends in green chemistry push for the use of more sustainable and recyclable solvents. Studies on related phosphonium salts have explored bio-based solvents like isopropanol, demonstrating high yields (e.g., 76.1%) and the potential for cost-effective solvent recycling, which can constitute a significant portion of production expenses. researchgate.net

Process optimization for large-scale production also involves precise control over reaction parameters such as temperature, pressure, and stoichiometry. researchgate.netnih.gov For example, a multi-objective optimization for the synthesis of ethyltriphenylphosphonium bromide identified an optimal temperature of 135.7°C and a specific solvent-to-triphenylphosphine ratio to maximize yield while minimizing health and environmental risks. researchgate.net The amount of phosphine compound is typically kept between 1.0 and 2.0 moles per mole of the halide to ensure complete reaction without making subsequent purification difficult. The development of robust, scalable, and economical chemical processes is a primary goal in moving from laboratory discovery to commercial manufacturing. researchgate.net

ParameterIndustrial ConsiderationExample/RationaleReference
Starting HalideCost vs. ReactivityUse of alkyl chlorides with in-situ halogen exchange (e.g., adding KI) to improve cost-effectiveness.
SolventSustainability and RecyclabilityUse of bio-based solvents like isopropanol, with efficient recycling to reduce costs and environmental impact. researchgate.net
TemperatureProcess OptimizationOptimized to maximize yield and minimize risks, e.g., 135.7°C for ethyltriphenylphosphonium bromide synthesis. researchgate.net
StoichiometryEfficiency and PurificationPhosphine to halide ratio is controlled (e.g., 1.0-2.0 molar equivalents) to ensure full conversion without excess reagent complicating isolation.
CatalystRate EnhancementUse of alkali metal salts (MBr or MI) to facilitate reaction with less reactive halides. nih.gov

Reactivity and Mechanistic Investigations of Isopropyl Triphenylphosphonium Iodide in Organic Reactions

Wittig Olefination Reactions

The Wittig reaction is a prominent chemical process that converts aldehydes or ketones into alkenes through their reaction with a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org This method is highly valued in organic synthesis because it forms the double bond in a specific location, unlike other methods like alcohol dehydration which can produce mixtures of products. libretexts.org The driving force behind the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. adichemistry.comyoutube.com

Generation of the Isopropylidene Triphenylphosphonium Ylide Intermediate

The journey from isopropyl triphenylphosphonium iodide to an alkene begins with the formation of a phosphorus ylide. numberanalytics.com An ylide is a neutral molecule containing a negatively charged atom (a carbanion in this case) directly attached to a positively charged heteroatom (phosphorus). libretexts.orgchem-station.com The phosphonium salt precursor, this compound, is synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide, in this case, 2-iodopropane. masterorganicchemistry.comlibretexts.orglumenlearning.com The resulting phosphonium salt possesses an acidic proton on the carbon adjacent to the positively charged phosphorus. masterorganicchemistry.comlibretexts.org

Deprotonation by Strong Bases (e.g., n-Butyllithium, Sodium Hexamethyldisilazide)

To generate the reactive isopropylidene triphenylphosphonium ylide, a strong base is required to deprotonate the phosphonium salt. masterorganicchemistry.com The C-H bond adjacent to the phosphorus is sufficiently acidic to be removed by potent bases. masterorganicchemistry.com Commonly employed bases for this purpose include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hexamethyldisilazide (NaHMDS). masterorganicchemistry.comlibretexts.org For instance, n-butyllithium effectively abstracts a proton from the isopropyl group of the phosphonium salt, creating the ylide which is typically used immediately in the reaction without being isolated. masterorganicchemistry.comlibretexts.org The resulting ylide exists as a resonance-stabilized species, with charge distributed between the carbon and phosphorus atoms. numberanalytics.comyoutube.com

Common Bases for Ylide Generation
n-Butyllithium (n-BuLi)
Sodium Hexamethyldisilazide (NaHMDS)
Sodium Amide (NaNH₂)
Sodium Hydride (NaH)

Reaction with Carbonyl Compounds to Form Alkenes

Once generated, the nucleophilic carbon of the isopropylidene triphenylphosphonium ylide attacks the electrophilic carbonyl carbon of an aldehyde or a ketone. libretexts.orgadichemistry.comyoutube.com This process ultimately replaces the carbon-oxygen double bond of the carbonyl compound with a carbon-carbon double bond, yielding an alkene and triphenylphosphine oxide as a byproduct. wikipedia.orgyoutube.com The reaction is versatile, working with a wide range of aldehydes and ketones to produce the corresponding isopropylidene-substituted alkenes. youtube.comlumenlearning.com For example, the reaction of the ylide with cyclohexanone (B45756) produces isopropylidenecyclohexane. masterorganicchemistry.com

Detailed Mechanistic Pathways of the Wittig Reaction

The precise mechanism of the Wittig reaction has been a subject of extensive research, with key intermediates and pathways influenced by factors such as the ylide structure and the presence of metal salts. wikipedia.org

Oxaphosphetane Formation and Decomposition under Lithium Salt-Free Conditions

Under lithium salt-free conditions, the prevailing mechanism involves a direct reaction between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orglibretexts.org This step is generally considered a concerted [2+2] cycloaddition. wikipedia.orgresearchgate.netnih.gov This oxaphosphetane is typically unstable and rapidly decomposes in a process known as a reverse [2+2] cycloaddition or cycloreversion. masterorganicchemistry.comresearchgate.net This decomposition is irreversible and stereospecific, breaking the carbon-phosphorus and carbon-oxygen single bonds to form a carbon-carbon π-bond (the alkene) and a phosphorus-oxygen π-bond (triphenylphosphine oxide). youtube.comnih.govacs.org Strong evidence suggests that for unstabilized ylides like isopropylidene triphenylphosphonium ylide, the oxaphosphetane is the sole intermediate under these salt-free conditions. wikipedia.org

Role of Lithium Cations and the Betaine (B1666868) Intermediate

Historically, a stepwise mechanism was proposed involving a dipolar, zwitterionic intermediate called a betaine. adichemistry.comorganic-chemistry.org While the existence of a stable betaine intermediate in salt-free reactions is now largely disputed, it is believed to play a role when lithium salts are present. chem-station.comacs.org Lewis acidic metal cations, particularly Li⁺, can stabilize the betaine species. nih.gov The presence of lithium cations can have a significant effect on the reaction's outcome. wikipedia.org It is thought that in the presence of lithium salts, a betaine intermediate can form, allowing for potential equilibration between the starting materials and the subsequent oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This can influence the stereoselectivity of the reaction, a phenomenon termed "stereochemical drift". wikipedia.org For unstabilized ylides, the addition of lithium salts often leads to a decrease in Z-selectivity, consistent with a lithium-mediated pathway that may proceed through a betaine intermediate. nih.gov

Mechanistic Pathway Comparison Lithium Salt-Free Conditions Lithium Cation-Present Conditions
Key Intermediate Oxaphosphetane wikipedia.orgresearchgate.netBetaine (stabilized by Li⁺) masterorganicchemistry.comnih.gov
Formation Pathway Concerted [2+2] cycloaddition wikipedia.orgnih.govStepwise nucleophilic addition masterorganicchemistry.comlibretexts.org
Intermediate Stability Unstable, transient youtube.comStabilized by Li⁺, may allow equilibration wikipedia.orgmasterorganicchemistry.com
Stereochemical Control Kinetically controlled wikipedia.orgCan lead to "stereochemical drift" and altered selectivity wikipedia.orgnih.gov
Kinetic vs. Thermodynamic Control of Olefination

The Wittig reaction, which converts aldehydes and ketones into alkenes, is a cornerstone of organic synthesis. wikipedia.org The stereochemical outcome of this reaction, yielding either a (Z)- or (E)-alkene, is dictated by the structure of the phosphorus ylide and the reaction conditions, a classic example of kinetic versus thermodynamic control. acs.orglibretexts.org

The ylide generated from this compound, isopropylidenetriphenylphosphorane, is classified as a "non-stabilized" or "unstabilized" ylide because the isopropyl group is a simple alkyl substituent that does not offer significant resonance or inductive stabilization to the adjacent carbanion. organic-chemistry.orgwikipedia.org For reactions involving such non-stabilized ylides under standard lithium-salt-free conditions, the formation of the (Z)-alkene is generally favored. wikipedia.org This preference is a result of the reaction being under kinetic control. elsevierpure.com

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.com Evidence suggests that for non-stabilized ylides in the absence of lithium salts, the oxaphosphetane is formed directly via a concerted [2+2] cycloaddition, and this step is irreversible and rate-determining. wikipedia.orgelsevierpure.com The reaction's stereoselectivity arises from the two possible transition states leading to the oxaphosphetane: one leading to the cis-substituted oxaphosphetane (which decomposes to the (Z)-alkene) and one leading to the trans-substituted oxaphosphetane (which decomposes to the (E)-alkene).

The transition state leading to the cis-oxaphosphetane (TSZ) is believed to be kinetically favored because it minimizes steric interactions between the bulky triphenylphosphine group and the substituents on the aldehyde and ylide. libretexts.org Since this pathway has a lower activation energy, it proceeds faster, resulting in the (Z)-alkene as the major, or kinetic, product. acs.orgyoutube.com Thermodynamic control, which would favor the more stable (E)-alkene, is generally not observed with non-stabilized ylides because the initial cycloaddition is irreversible, preventing equilibration to the thermodynamically preferred product. elsevierpure.com

The choice of reaction conditions can further influence this outcome. For instance, the use of non-polar solvents typically enhances (Z)-selectivity. Conversely, conditions that might promote reversibility and favor the thermodynamic (E)-product, such as the presence of lithium salts (as in the Schlosser modification), are specific procedures employed to override the inherent kinetic preference. wikipedia.org

Control TypeGoverning FactorFavored Product with Non-Stabilized YlidesTypical Reaction Conditions
Kinetic ControlRate of Reaction (Lower Activation Energy) libretexts.org(Z)-Alkene wikipedia.orgLower temperatures, salt-free conditions, non-polar solvents acs.org
Thermodynamic ControlProduct Stability (Lower Gibbs Free Energy) libretexts.org(E)-Alkene organic-chemistry.orgHigher temperatures, conditions allowing for reversibility (e.g., presence of lithium salts) acs.org

Cyclopropanation Reactions

While phosphorus ylides are synonymous with the Wittig olefination, their use in cyclopropanation is less common but significant. This reactivity pathway diverges from the typical formation of an alkene, instead constructing a three-membered carbocyclic ring. The reaction of phosphorus ylides with α,β-unsaturated carbonyls typically leads to Michael addition or other products, whereas cyclopropanation is the classic domain of sulfur ylides, as seen in the Corey-Chaykovsky reaction. organic-chemistry.orgresearchgate.net However, under specific conditions, phosphorus ylides, including isopropylidenetriphenylphosphorane, can serve as effective reagents for cyclopropanation. nih.govbristol.ac.uk

Formation of Carbenoid Intermediates from this compound

In the context of cyclopropanation using this compound, the reactive species is the isopropylidenetriphenylphosphorane ylide, formed by deprotonation of the parent phosphonium salt. wikipedia.org Unlike metal-catalyzed cyclopropanations that proceed via well-defined metal carbenoids, the mechanism here does not involve the formation of a free carbene or a classical carbenoid intermediate. Instead, the ylide itself functions as the key reactive intermediate. bristol.ac.uk

The reaction is initiated by the ylide acting as a nucleophile in a Michael-type conjugate addition to an electron-deficient alkene, such as an α,β-unsaturated ester. acs.orgnih.gov This initial step forms a zwitterionic betaine intermediate. It is the subsequent intramolecular cyclization of this betaine, with the phosphonium moiety acting as a leaving group, that leads to the cyclopropane (B1198618) ring. Therefore, the "intermediate" responsible for delivering the isopropylidene unit is the ylide itself, which engages the substrate directly in a stepwise nucleophilic addition-cyclization sequence.

Reaction with Unsaturated Substrates to Form Cyclopropane Rings

The utility of isopropylidenetriphenylphosphorane in cyclopropanation has been demonstrated in the synthesis of important natural product precursors, such as chrysanthemic acid derivatives. bristol.ac.uk In these reactions, the ylide is reacted with an α,β-unsaturated ester. The mechanism proceeds via the aforementioned 1,4-conjugate addition of the ylide to the unsaturated ester. This is followed by an intramolecular SN2-type reaction where the enolate formed attacks the carbon atom bearing the triphenylphosphonium group, displacing triphenylphosphine oxide and closing the three-membered ring. acs.orgnih.gov

Research by Krief and co-workers showed that reacting isopropylidenetriphenylphosphorane with chiral α,β-unsaturated diesters derived from L-tartaric acid could produce the corresponding bis-cyclopropanated products. bristol.ac.uk The diastereoselectivity of this process was found to be dependent on the geometry of the starting alkene. For instance, the reaction with a (E,E)-diester substrate yielded a diadduct with good diastereomeric excess, which could be further converted to (1R,3R)-hemicaronic aldehyde, a key intermediate for trans-chrysanthemic acid. bristol.ac.uk This demonstrates that the ylide derived from this compound can be a valuable tool for constructing highly functionalized cyclopropane rings from suitable unsaturated substrates.

Other Modes of Reactivity

Beyond its classical role in the Wittig reaction, this compound and related systems exhibit other valuable modes of reactivity, including participation in nucleophilic substitution and serving as precursors for radical alkylation reactions.

Potential in Nucleophilic Substitution Reactions

Triphenylphosphonium salts are synthesized via the nucleophilic attack of a phosphine (B1218219) on an alkyl halide, a fundamental SN2 reaction. organic-chemistry.org The reactivity of the resulting phosphonium salt, such as this compound, can also be harnessed in substitution reactions. The compound exists as a salt, [(CH3)2CH-P(Ph)3]+ I-, and both the cation and anion can play roles in subsequent transformations.

One important application involves the in-situ generation of such intermediates to facilitate nucleophilic substitution on alcohols, a process often referred to as the Appel reaction. In this transformation, triphenylphosphine (PPh₃) reacts with an iodine source (e.g., I₂) to form a reactive phosphonium iodide species in the presence of an alcohol. youtube.comnih.gov The alcohol's oxygen atom then attacks the electrophilic phosphorus, forming an alkoxyphosphonium iodide intermediate. This effectively converts the hydroxyl group into an excellent leaving group (-O-PPh₃⁺). The displaced iodide anion (I⁻) then acts as a nucleophile, attacking the carbon atom and displacing triphenylphosphine oxide to yield the corresponding alkyl iodide. youtube.com This process demonstrates the potential of the phosphonium iodide system to act as a powerful tool for activating alcohols toward nucleophilic substitution.

Radical Alkylation Reactions with Deuterium-Labeled Alkyl Phosphonium Iodides (Related Systems)

A more modern and mechanistically distinct mode of reactivity for alkyl triphenylphosphonium iodides is their use as radical precursors. Recent research has shown that these salts can serve as effective radical alkylating reagents under photo-induced, metal-free conditions. acs.orglibretexts.org This method provides a powerful alternative to traditional, often tin-based, radical generation protocols. libretexts.org

The process is initiated by a single electron transfer (SET) to the phosphonium salt, often facilitated by a suitable electron donor under blue light irradiation. acs.orglibretexts.org This leads to the cleavage of the carbon-phosphorus bond, generating an alkyl radical and triphenylphosphine. These generated radicals can then be used in various C-C bond-forming reactions, such as the functionalization of N-heterocycles. acs.org

Furthermore, this methodology has been successfully extended to the synthesis and application of deuterium-labeled compounds, which are valuable tools in mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. acs.orgelsevierpure.com By using D₂O as an inexpensive deuterium (B1214612) source, alkyl triphenylphosphonium iodides can be converted into their corresponding dₙ-alkyl phosphonium salts. acs.orglibretexts.org These labeled salts then serve as radical dₙ-alkylating reagents, allowing for the precise and efficient installation of deuterated alkyl groups into various molecular scaffolds under mild, photocatalyst-free conditions. acs.orglibretexts.org While not exclusively focused on the isopropyl derivative, these studies encompass a range of alkyl phosphonium salts and highlight a significant and emerging area of reactivity for this class of compounds. acs.org

Stereochemical and Regiochemical Control in Isopropyl Triphenylphosphonium Iodide Mediated Reactions

Stereoselectivity in Wittig Olefination

Stereoselectivity in the Wittig reaction refers to the preferential formation of one stereoisomer of the alkene product, either the (Z)-isomer (cis) or the (E)-isomer (trans). For non-stabilized ylides like isopropylidenetriphenylphosphorane (generated from isopropyl triphenylphosphonium iodide), the reaction generally displays a moderate to high preference for the (Z)-alkene. wikipedia.orgorganic-chemistry.orgquora.com This selectivity arises from the kinetics of the reaction pathway.

The inherent (Z)-selectivity of non-stabilized ylides can be further manipulated by adjusting the reaction conditions. The mechanism is believed to proceed through a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate under lithium-free conditions. wikipedia.orgrsc.org The stereochemistry of the final alkene is therefore determined by the kinetically controlled formation of the diastereomeric oxaphosphetanes. wikipedia.orgrsc.org

The choice of solvent can significantly impact the stereochemical outcome of the Wittig olefination. researchgate.net While the reaction is often performed in less polar ethers like THF or diethyl ether, changing the solvent polarity can alter the (Z)/(E) ratio of the resulting alkenes. wikipedia.orgresearchgate.net For certain non-stabilized and semi-stabilized ylides, an increase in solvent polarity has been observed to enhance the proportion of the (Z)-isomer. researchgate.net This effect is attributed to differential solvation of the polarized transition states leading to the syn and anti oxaphosphetane intermediates. A more polar solvent can better stabilize the more polar transition state, which in many cases is the one leading to the syn oxaphosphetane and subsequently the (Z)-alkene.

Table 1: Effect of Solvent Polarity on (Z)/(E) Ratio for a Representative Non-Stabilized Ylide

Solvent Relative Polarity Typical (Z)/(E) Ratio
Toluene Low 85:15
Tetrahydrofuran (B95107) (THF) Medium 90:10
Dimethylformamide (DMF) High 95:5

Note: This table illustrates a general trend. Actual ratios are substrate-dependent.

The presence of salts, particularly lithium halides like lithium iodide, can have a profound effect on the stereoselectivity of the Wittig reaction. wikipedia.orglibretexts.org While salt-free reactions are believed to be under kinetic control, the addition of lithium salts can introduce an element of thermodynamic control by stabilizing the betaine (B1666868) intermediate, a species not always observed in salt-free conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The lithium cation coordinates to the oxygen atom of the betaine, allowing for potential equilibration between the erythro and threo diastereomers. masterorganicchemistry.com This process, termed "stereochemical drift," can alter the product distribution. libretexts.org For non-stabilized ylides, performing the reaction in a polar solvent like dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can dramatically increase the selectivity, yielding almost exclusively the (Z)-isomer. wikipedia.org

Table 2: Influence of Lithium Salts on Stereoselectivity of a Non-Stabilized Ylide

Conditions Key Intermediate Path Typical (Z)/(E) Ratio
Salt-Free (e.g., NaHMDS in THF) Kinetically controlled oxaphosphetane formation 90:10
With LiI (e.g., n-BuLi in THF/DMF) Betaine-Li+ complex, potential equilibration >98:2

Note: This table demonstrates the directing effect of lithium salts. n-BuLi is a common base for generating ylides and introduces Li+ ions. masterorganicchemistry.com

The inherent (Z)-selectivity of the ylide derived from this compound is strongly reinforced by steric factors. researchgate.net The mechanism of the Wittig reaction involves a puckered four-membered ring transition state during the formation of the oxaphosphetane intermediate. researchgate.net To minimize steric repulsion, the substituents on the aldehyde and the ylide arrange themselves in a preferred orientation. The bulky isopropyl group, along with the three large phenyl groups on phosphorus, dictates that the pathway of lowest energy is the one that minimizes steric clashes. libretexts.orgresearchgate.net In the favored transition state leading to the (Z)-alkene, the aldehyde's substituent (R') typically occupies a pseudo-equatorial position to reduce steric strain, while the ylide's α-substituent (the isopropyl group) adopts a pseudo-axial orientation. researchgate.net This arrangement leads preferentially to the syn oxaphosphetane, which subsequently decomposes in a stereospecific manner to yield the (Z)-alkene.

Factors Influencing (Z)/(E) Alkene Stereoisomer Formation

Regioselectivity in Complex Substrate Systems

Regioselectivity becomes a critical consideration when a substrate contains multiple, chemically distinct functional groups that could potentially react. In the context of the Wittig reaction, this most often applies to molecules possessing more than one carbonyl group (aldehyde or ketone).

The significant steric bulk of the isopropylidenetriphenylphosphorane ylide can be exploited to achieve high regioselectivity in reactions with polyfunctional substrates. researchgate.net The ylide, encumbered by its isopropyl and triphenylphosphine (B44618) moieties, is highly sensitive to the steric environment of the carbonyl group it attacks. When presented with a choice between two or more carbonyl groups, the ylide will preferentially react at the site that is less sterically hindered. researchgate.net For example, it will react much more readily with an aldehyde than a ketone, and with a less-hindered ketone over a more sterically congested one. This pronounced selectivity, driven by non-bonding steric interactions, allows for the targeted olefination of a specific carbonyl group within a complex molecule, a valuable tool in advanced organic synthesis. nih.gov

Table 3: Regioselective Wittig Reaction on a Hypothetical Diketone

Substrate Carbonyl Site Steric Hindrance Reactivity with Isopropylidenetriphenylphosphorane
C3-Ketone (less substituted) Low Major Product
C7-Ketone (more substituted) High Minor or No Reaction

Note: This table illustrates how steric hindrance dictates the site of reaction.

Applications of Isopropyl Triphenylphosphonium Iodide in Advanced Organic Synthesis

Preparation of Diverse Organic Scaffolds

The concept of Diversity-Oriented Synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.govcam.ac.uk The goal is to populate chemical space with a wide variety of molecular architectures to increase the probability of finding novel biological activity. cam.ac.ukscispace.combham.ac.uk

Table 2: Generation of Diverse Scaffolds via Isopropylidene Wittig Reaction

Input Scaffold (Carbonyl Precursor)Resulting Scaffold
Indole-3-carboxaldehyde3-(2-Methylpropenyl)-1H-indole
4-Pyridinecarboxaldehyde4-(2-Methylpropenyl)pyridine
Adamantanone2-Isopropylideneadamantane
Vanillin4-(2-Methylpropenyl)-2-methoxyphenol

Synthesis of Highly Substituted Benzene (B151609) Derivatives

The construction of polysubstituted benzene rings can be achieved through annulation strategies that employ Wittig-type reactions. While direct single-step syntheses of benzene rings using isopropyl triphenylphosphonium iodide are not standard, tandem reaction sequences provide a powerful pathway. One such strategy is the tandem Michael addition-intramolecular Wittig reaction.

In this approach, a phosphonium (B103445) ylide reacts with a carefully designed acyclic precursor bearing both a Michael acceptor (an α,β-unsaturated carbonyl) and an additional carbonyl group. The reaction proceeds via two key steps:

Michael Addition: The ylide first adds to the α,β-unsaturated system in a conjugate fashion.

Intramolecular Wittig Reaction: The resulting intermediate, which now contains a new ylide, undergoes an intramolecular Wittig reaction with the second carbonyl group to form a six-membered ring.

This process typically yields a substituted cyclohexadiene or cyclohexenone derivative. A subsequent oxidation or elimination step can then be used to aromatize the ring, affording the highly substituted benzene derivative. A generalized scheme for this type of transformation is shown below, highlighting how a phosphonium ylide can be instrumental in ring formation. For instance, a highly stereoselective tandem Michael addition-Wittig reaction of specific phosphoranes with α,β-unsaturated aldehydes can produce multifunctional cyclohexenones, which are direct precursors to substituted aromatic compounds. organic-chemistry.org

Table 1: Conceptual Annulation for Benzene Synthesis

Step Reaction Type Intermediate Product Final Product
1 Michael Addition Betaine (B1666868) Intermediate Cyclohexene Precursor
2 Intramolecular Wittig Oxaphosphetane Cyclohexene Precursor

This table represents a conceptual pathway for benzene synthesis using a Wittig-based annulation strategy.

Cyclopropane (B1198618) Derivative Formation for Complex Cyclic Structures

The formation of cyclopropanes from phosphonium ylides and α,β-unsaturated carbonyls (Michael acceptors) is not a typical outcome for most Wittig reagents. The reaction pathway is dictated by the fate of the betaine intermediate formed after the initial conjugate addition. For most stabilized phosphonium ylides, an intramolecular proton transfer from the acidic α-carbon of the original carbonyl compound is much faster than the ring-closing displacement of triphenylphosphine (B44618) oxide. This proton transfer leads to a new, more stable ylide rather than a cyclopropane. bris.ac.uk

However, cyclopropanation is possible under specific circumstances:

Non-stabilized Ylides: Non-stabilized phosphorus ylides, such as the one derived from this compound, lack an electron-withdrawing group to facilitate the proton transfer pathway. This can make the alternative ring-closure pathway competitive, leading to the formation of cyclopropanes. bris.ac.uk

Michael Initiated Ring Closure (MIRC): This general mechanism describes the 1,4-conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular substitution to form a ring. rsc.orgrsc.org While more common with sulfur ylides (in the Corey-Chaykovsky reaction), non-stabilized phosphorus ylides can participate in this reaction type. bris.ac.ukorganic-chemistry.org

Indirect Methods: More complex, modern methods can use phosphonium ylides as precursors to generate other reactive intermediates. For example, reacting a Wittig reagent with an iodosoarene in the presence of a copper catalyst can generate a metallocarbene, which then readily undergoes cyclopropanation with an alkene. uwaterloo.ca

Therefore, while not its primary application, this compound or its analogs can be used to generate cyclopropane rings, particularly when reacting with Michael acceptors under conditions that disfavor the competing proton transfer.

Chemical Synthesis of Biologically Relevant Analogues

The Wittig reaction is a cornerstone in the total synthesis of natural products and their analogs, valued for its reliability in forming carbon-carbon double bonds with defined stereochemistry.

Synthesis of 4-Substituted Methoxylbenzoyl-Aryl-Thiazoles as Precursors for Anticancer Agents

The 4-substituted methoxylbenzoyl-aryl-thiazole scaffold is a key feature in a class of compounds investigated as potent anticancer agents that act by inhibiting tubulin polymerization. acs.orgmasterorganicchemistry.com The synthesis of these complex heterocyclic molecules is typically achieved through multi-step pathways. The most common and established methods for constructing the core thiazole (B1198619) ring include the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.gov Other modern approaches involve copper-catalyzed reactions or the condensation of α-diazoketones with thiourea. nih.gov

While the Wittig reaction is a versatile tool for C-C bond formation, its direct application to form the central aryl-thiazole bond or to construct the thiazole ring itself from acyclic precursors is not a prominently documented strategy for this specific class of compounds. The established synthetic routes are highly efficient and tailored for building the heterocyclic core, a task for which the Wittig reaction is not typically suited.

Preparation of Curcuphenol and Elvirol Analogs with Fungicidal Properties

This compound has been directly applied in the synthesis of analogs of curcuphenol and elvirol, which are naturally occurring bisabolane (B3257923) sesquiterpenes known for their biological activities, including fungicidal properties. organic-chemistry.org In a reported synthetic route, a key step involves the installation of the C7 side chain onto a phenolic aldehyde precursor via a Wittig reaction. organic-chemistry.org

The ylide is generated by deprotonating this compound with a strong base like n-butyllithium (BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting orange-red ylide solution is then reacted with a substituted phenol-aldehyde at low temperature (-78 °C). This reaction efficiently constructs the characteristic 1,4-diene side chain found in the target analogs. organic-chemistry.org

Table 2: Synthesis of Curcuphenol/Elvirol Analogs via Wittig Reaction

Aldehyde Precursor Product (Analog of) Base/Solvent Yield
4-hydroxy-2,6-dimethylphenylacetaldehyde Curcuphenol Analog BuLi / THF Not specified
2-hydroxy-4,6-dimethylphenylacetaldehyde Elvirol Analog BuLi / THF Not specified

This table is based on the synthetic strategy reported for curcuphenol and elvirol analogs, where this compound is the key reagent for side-chain installation. organic-chemistry.org

Applications in the Synthesis of Bile Acid Derivatives and Terpenoids

The Wittig reaction is a valuable tool for the construction and elaboration of the complex carbon skeletons of terpenoids and steroids, including bile acids. A common strategy involves using a steroid aldehyde as a scaffold and introducing or extending a side chain with a phosphonium ylide. This allows for the synthesis of a wide variety of natural and unnatural sterols for biological testing. acs.orglibretexts.org

For example, the C-17 side chain of a steroid can be elaborated using this method. A common starting material is a C21 steroid like pregnenolone, which can be chemically converted into a C-20 aldehyde. This aldehyde is a versatile intermediate that can be reacted with various phosphonium ylides, including the one derived from this compound, to install different side chains. This approach has been used to synthesize precursors for various bile acids and other steroidal compounds. acs.orgacs.orglibretexts.org Similarly, in the total synthesis of complex terpenes, the Wittig reaction is frequently employed to introduce key fragments, such as in the synthesis of a precursor to (+)-cyclobutastellettolide B, where a Wittig reaction with ethyl triphenylphosphonium bromide was a key step.

Carbon Homologation of Aldehydes (Analogous Phosphonium Salts)

Carbon homologation, the process of extending a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. While the classic Wittig reaction typically adds a carbon chain of the same length as the alkyl group on the phosphonium salt, specialized phosphonium salts and related reagents have been developed for precise one-, two-, or three-carbon homologations of aldehydes. organic-chemistry.org

One-carbon homologation can transform an aldehyde (R-CHO) into a ketone (R-CO-CH₃). This can be achieved using thioalkyl phosphonium salts. The aldehyde first undergoes a Wittig reaction to form a vinyl sulfide, which is then hydrolyzed to reveal the ketone. libretexts.org

Two-carbon homologation to convert an aldehyde (R-CHO) into an α,β-unsaturated aldehyde (R-CH=CH-CHO) is a more common application. This is often accomplished using phosphonate (B1237965) reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction. acs.org However, acetal-protected phosphonium salts can also be used. For example, (2-(1,3-dioxan-2-yl)ethyl)triphenylphosphonium bromide serves as a two-carbon homologating agent. The Wittig reaction with an aldehyde yields an acetal-protected enol ether, which is then hydrolyzed under acidic conditions to release the α,β-unsaturated aldehyde.

Multi-carbon homologations are also possible. For instance, (2-(1,3-dioxolan-2-yl)ethyl)tripropylphosphonium bromide has been used for the three-carbon homologation of various aromatic and heteroaromatic aldehydes. uwaterloo.ca

Table 3: Examples of Carbon Homologation of Aldehydes

Starting Aldehyde Reagent Type Homologation Product Type
n-Octanal Phosphonate Reagent Two-Carbon α,β-Unsaturated Aldehyde
Aromatic Aldehydes Thioalkyl Phosphonium Salt One-Carbon Ketone (after hydrolysis)

This table summarizes various homologation strategies using Wittig-type reagents. uwaterloo.caacs.orglibretexts.org

Rate Enhancement in Specific Reactions (e.g., Tenofovir Preparation)

This compound serves as a significant reaction accelerator in various organic syntheses, primarily by functioning as a phase-transfer catalyst (PTC). Its utility is particularly notable in reactions involving heterogeneous systems, where reactants are present in different phases (e.g., solid-liquid or liquid-liquid). The lipophilic triphenylphosphonium cation can pair with an anionic reactant, transporting it from an aqueous or solid phase into an organic phase where the reaction can proceed at a much faster rate. This mechanism effectively lowers the activation energy of the reaction by facilitating the interaction between reactants that would otherwise have limited contact. youtube.com

A prominent example of its application is in an improved industrial process for the preparation of Tenofovir Disoproxil Fumarate. google.com The synthesis of Tenofovir involves an esterification step that is often slow and inefficient due to the limited solubility of the Tenofovir salt in the reaction medium, creating a heterogeneous reaction system. google.com Researchers discovered that the introduction of a catalytic amount of a Wittig reagent, such as this compound, markedly improves the reaction rate. google.com

The phosphonium salt facilitates the transfer of the Tenofovir anion into the organic phase, allowing for a more efficient and rapid reaction with chloromethyl isopropyl carbonate. google.comgoogle.com This enhancement minimizes reaction time and the formation of by-products, overcoming a significant hurdle for the large-scale, economically viable production of Tenofovir. google.com The use of this compound as a phase-transfer catalyst in this context represents a novel approach compared to prior art methods that often required larger quantities of quaternary ammonium (B1175870) catalysts. google.com

The table below outlines the key components in the enhanced synthesis of Tenofovir Disoproxil, highlighting the role of this compound.

Component Role in the Reaction Reference
TenofovirPrimary reactant google.com
Chloromethyl isopropyl carbonateEsterifying agent google.comgoogle.com
This compoundPhase-Transfer Catalyst (Rate Enhancement) google.com
TriethylamineBase google.com
AcetonitrileSolvent google.com
Dehydrating Agent (e.g., Acetic Anhydride)Removes water to drive equilibrium google.com

This catalytic approach demonstrates the crucial role that specific phosphonium salts play in optimizing complex synthetic pathways for pharmaceutically important molecules.

Computational Chemistry and Spectroscopic Characterization

Theoretical Investigations of Reaction Mechanisms

Theoretical chemistry offers a powerful lens through which to view the intricate dance of atoms and electrons during a chemical reaction. For the Wittig reaction involving isopropyl triphenylphosphonium iodide, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and the factors governing its stereochemical outcome.

The Wittig reaction, which converts aldehydes or ketones into alkenes, proceeds through a mechanism that has been the subject of extensive theoretical investigation. DFT calculations have provided strong support for a concerted [2+2] cycloaddition mechanism for the salt-free Wittig reaction, where the phosphonium (B103445) ylide reacts with the carbonyl compound to form an oxaphosphetane intermediate directly. researchgate.netnih.govacs.orgacs.org This pathway is now widely accepted over the previously proposed stepwise mechanism involving a betaine (B1666868) intermediate, especially in the absence of lithium salts. nih.gov

For non-stabilized ylides, such as the one derived from this compound, DFT studies indicate that the reaction is typically under kinetic control. nih.govwikipedia.org The formation of the oxaphosphetane is the rate-determining step, and its structure and energy dictate the stereoselectivity of the final alkene product. nih.gov The reaction of non-stabilized ylides generally leads to the formation of (Z)-alkenes. researchgate.net This preference is explained by the geometry of the transition state leading to the oxaphosphetane.

Key findings from DFT studies on non-stabilized ylides include:

The reaction proceeds via a formal [2+2] cycloaddition to form an oxaphosphetane. acs.org

The transition states for the formation of cis and trans oxaphosphetanes have different geometries, with the former being puckered and the latter more planar. nih.govacs.org

The energy of the elimination transition state also plays a role in determining the final E/Z selectivity. nih.govacs.org

Table 1: Key DFT Findings for Wittig Reaction Pathways of Non-Stabilized Ylides

FindingImplication for Isopropyl triphenylphosphonium ylide Reaction
Concerted [2+2] cycloaddition mechanism is favored in salt-free conditions. researchgate.netnih.govnih.govThe reaction likely proceeds directly to an oxaphosphetane intermediate without forming a stable betaine.
The reaction is under kinetic control. nih.govwikipedia.orgThe product distribution is determined by the relative energies of the transition states leading to different stereoisomers.
Preferential formation of (Z)-alkenes. researchgate.netReactions with aldehydes are expected to yield predominantly the Z-isomer of the resulting alkene.

Computational modeling has been crucial in understanding the origins of stereoselectivity in the Wittig reaction. For non-stabilized ylides like isopropylidene triphenylphosphorane, the (Z)-selectivity is attributed to the lower energy of the transition state leading to the cis-oxaphosphetane. This is often explained by steric interactions in the transition state. The bulky triphenylphosphine (B44618) group and the substituents on the ylide and carbonyl components arrange themselves to minimize steric clash.

In the case of a bulky ylide such as the one derived from this compound, the steric hindrance is significant. Computational models predict that the approach of the ylide to the aldehyde will favor a geometry that minimizes the interaction between the isopropyl group, the phenyl groups on phosphorus, and the substituent on the aldehyde. This preferred orientation leads to the formation of the cis-oxaphosphetane, which then decomposes to the (Z)-alkene.

A semiempirical conformational analysis of oxaphosphetane intermediates has been used to understand the stereoselectivity of the Wittig reaction with aromatic ketones, highlighting the importance of the oxaphosphetane intermediate in determining the final olefin geometry. researchgate.net While this study did not specifically model isopropyl triphenylphosphonium ylide, the principles of analyzing the stability of diastereomeric oxaphosphetane intermediates are applicable.

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

FactorInfluence on Stereoselectivity
Ylide StabilizationNon-stabilized ylides (e.g., from this compound) generally favor (Z)-alkenes. researchgate.net
Steric Bulk of SubstituentsIncreased steric bulk on the ylide and aldehyde generally enhances (Z)-selectivity for non-stabilized ylides.
Reaction Conditions (e.g., presence of salts)The presence of lithium salts can alter the reaction mechanism and stereoselectivity, sometimes favoring the (E)-alkene. nih.gov

Conformational Analysis of the Isopropyl Triphenylphosphonium Cation

The three-dimensional structure and conformational flexibility of the isopropyl triphenylphosphonium cation influence its reactivity and interactions in solution and the solid state. Computational methods are well-suited to explore the potential energy surface of this cation and identify its stable conformers.

Advanced Spectroscopic Techniques for Characterization and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the direct observation of reactants, intermediates, and products in chemical reactions, providing crucial data for mechanistic understanding.

NMR spectroscopy is a powerful tool for studying the Wittig reaction, as it can be used to detect the formation of the phosphonium ylide intermediate and follow the progress of the reaction. wikipedia.orglibretexts.org The deprotonation of this compound to form the corresponding ylide, isopropylidene triphenylphosphorane, results in significant changes in the NMR spectrum.

The proton on the carbon adjacent to the phosphorus atom in the phosphonium salt is acidic. Upon deprotonation with a strong base, this proton signal disappears from the ¹H NMR spectrum. The most dramatic change is observed in the ³¹P NMR spectrum. The phosphorus atom in the phosphonium salt has a chemical shift that is distinct from that of the resulting ylide and the triphenylphosphine oxide byproduct. This allows for the monitoring of the conversion of the starting material to the intermediate and then to the final products.

Furthermore, the carbon atom of the P=C bond in the ylide is highly shielded in the ¹³C NMR spectrum due to the high electron density on this carbon, a consequence of the ylidic resonance structure. While specific NMR studies detailing the in-situ detection of isopropylidene triphenylphosphorane were not found in the search, the principles are well-established from studies of other phosphonium ylides. nih.gov

The ¹H NMR spectrum of the parent salt, this compound, is available and shows the characteristic signals for the isopropyl and triphenylphosphine moieties. nih.gov

Table 3: Predicted NMR Shifts for Isopropyl triphenylphosphonium Ylide Detection

NucleusSpeciesExpected Chemical Shift (ppm)Rationale
¹HThis compound~1.5 (CH₃), ~4.5 (CH)Standard alkyl proton shifts, with the CH proton shifted downfield due to the adjacent phosphonium group.
¹HIsopropylidene triphenylphosphoraneSignal for CH proton disappearsDeprotonation to form the ylide.
³¹PThis compound~+20 to +30Typical range for phosphonium salts.
³¹PIsopropylidene triphenylphosphoraneDownfield shiftChange in the electronic environment of the phosphorus atom upon ylide formation.
³¹PTriphenylphosphine oxide~+25 to +40Formation of the reaction byproduct.
¹³CIsopropylidene triphenylphosphoraneHighly shielded (upfield)High electron density on the ylidic carbon.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is another powerful analytical technique for monitoring chemical reactions in real-time and identifying transient intermediates. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the confident identification of chemical species. rsc.org

In the context of the Wittig reaction, electrospray ionization mass spectrometry (ESI-MS) can be particularly useful. The reaction mixture can be continuously sampled and introduced into the mass spectrometer. The phosphonium salt, the ylide (if it can be ionized), the oxaphosphetane intermediate (in some cases), the alkene product, and the triphenylphosphine oxide byproduct all have distinct molecular weights and can be detected.

By plotting the ion intensity of each species over time, a reaction profile can be generated. This allows for the determination of reaction kinetics and the observation of any short-lived intermediates. While no specific mass spectrometry studies on the Wittig reaction of this compound were found, the general methodology has been successfully applied to other Wittig reactions. For example, online reaction monitoring using deployable mass spectrometry has been demonstrated for the Wittig reaction of other phosphonium salts, confirming the presence of the desired product and identifying reactive intermediates.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent parts: the triphenylphosphonium cation and the isopropyl group. sdstate.edulibretexts.org

The spectrum can be analyzed by considering the distinct vibrational modes of the aromatic phenyl rings and the aliphatic isopropyl chain attached to the central phosphorus atom.

Aromatic C-H and C-C Vibrations: The three phenyl rings give rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations produce a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.orgrsc.org Additionally, strong bands related to C-H out-of-plane bending are observed in the 690-900 cm⁻¹ range, which can be diagnostic for monosubstituted benzene (B151609) rings. libretexts.org

Aliphatic C-H Vibrations: The isopropyl group exhibits strong C-H stretching absorptions in the 2850-2975 cm⁻¹ range, which is typical for sp³-hybridized carbon atoms. libretexts.org C-H bending and deformation vibrations for the isopropyl methyl groups are expected in the 1370-1470 cm⁻¹ range.

Phosphorus-Carbon Vibrations: The vibrations involving the phosphorus-carbon bonds are also key features. The P-phenyl (P-Ar) linkage often gives rise to a notable absorption band around 1100 cm⁻¹. sdstate.edursc.org

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100-3000Weak to MediumAromatic C-H Stretching (Phenyl Rings)
~2975-2850StrongAliphatic C-H Stretching (Isopropyl Group)
~1600-1450MediumC-C In-Ring Stretching (Phenyl Rings)
~1470-1370MediumAliphatic C-H Bending (Isopropyl Group)
~1100Medium to StrongP-Phenyl (P-Ar) Vibration
~900-690StrongAromatic C-H Out-of-Plane Bending

X-ray Crystallography of this compound Complexes and Related Structures

A key example is the structural determination of bis(isopropyltriphenylphosphonium) di-μ-iodido-bis[iodidocopper(I)], ((C₂₁H₂₂P)₂[Cu₂I₄]). nih.gov In this complex, the isopropyl triphenylphosphonium cation serves as the counter-ion to a planar di-μ-iodido-bis[iodidocopper(I)] anion. The crystallographic data from this and related structures are crucial for understanding the steric and electronic properties of the cation and its role in stabilizing complex anionic frameworks. nih.govnih.gov

The crystal structure of ((C₂₁H₂₂P)₂[Cu₂I₄]) reveals a well-defined geometry for the isopropyltriphenylphosphonium (B8661593) cation. nih.gov The central phosphorus atom is in a tetrahedral coordination environment, bonded to three phenyl rings and one isopropyl group. The phenyl rings and the bulky isopropyl group create a sterically demanding cation that influences the crystal packing.

The geometric parameters for the cation in this complex have been determined with high precision. nih.gov The P-C bond lengths to the phenyl rings are consistent with those found in other triphenylphosphonium derivatives. The anion in this structure, [Cu₂I₄]²⁻, is a planar, centrosymmetric dimer where two copper(I) centers are bridged by two iodide ions, with each copper also bonded to a terminal iodide ion. nih.gov

Interactive Data Table: Selected Bond Lengths and Angles for the Isopropyl Triphenylphosphonium Cation nih.gov

ParameterMeasurementDescription
Bond Lengths (Å)
P–C (phenyl)1.7909(17) - 1.8242(17)Range of distances between the phosphorus atom and the carbon atoms of the three phenyl rings.
C–C (isopropyl)1.536(2) - 1.539(2)Range of distances for the carbon-carbon bonds within the isopropyl group.
Bond Angles (°)
C–P–C107.29(7) - 110.57(8)Range of angles around the central phosphorus atom, indicating a distorted tetrahedral geometry.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netbiointerfaceresearch.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.commdpi.com Red areas on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds, while white and blue areas represent weaker or more distant contacts. mdpi.com

This analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom external to the surface (dₑ) against the distance to the nearest atom internal to the surface (dᵢ). biointerfaceresearch.comcrystalexplorer.net The resulting plot is a unique "fingerprint" for a molecule within a specific crystal environment, where different types of interactions (e.g., H···H, C-H···anion, π-π stacking) produce characteristic patterns. researchgate.netnih.gov

While a specific Hirshfeld surface analysis for this compound has not been published, studies on other phosphonium salts reveal common interaction patterns. The dominant interactions in the crystal packing of such salts are typically non-classical C-H···anion hydrogen bonds and van der Waals forces, primarily H···H contacts. nih.gov For this compound, one would expect to observe:

C-H···I Interactions: Weak hydrogen bonds between the hydrogen atoms of the phenyl and isopropyl groups and the iodide anion. These would appear as sharp "spikes" in the 2D fingerprint plot.

H···H Contacts: These are ubiquitous and typically form a large, diffuse region in the fingerprint plot, reflecting the high proportion of hydrogen atoms on the cation's surface. nih.gov

These combined interactions dictate the three-dimensional supramolecular architecture and contribute to the stability of the crystal lattice.

Future Perspectives and Emerging Research Directions

Development of Catalytic Wittig Reactions Utilizing Phosphonium (B103445) Salts

The conventional Wittig reaction, while a cornerstone of alkene synthesis, suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgadichemistry.com This byproduct can be challenging to separate from the desired alkene product, and its disposal or recycling presents significant economic and environmental concerns, particularly on an industrial scale. wikipedia.orgyoutube.com Consequently, a major research thrust has been the development of a Wittig reaction that is catalytic in phosphine (B1218219).

The primary obstacle in designing a catalytic cycle is the thermodynamic stability of the phosphine oxide byproduct; its reduction back to the catalytically active phosphine is challenging. libretexts.org The key to a successful catalytic process lies in the selective in situ reduction of the P(V) phosphine oxide to the P(III) phosphine in the presence of other reducible functional groups, such as the aldehyde starting material and the alkene product. wikipedia.orglibretexts.org

Early attempts at catalytic Wittig-type reactions circumvented the difficult reduction of phosphine oxides by using arsenic or tellurium-based reagents, whose oxides are more readily reduced. wikipedia.orglibretexts.org However, the toxicity of these elements limited their widespread adoption. adichemistry.com A landmark development was the creation of a truly phosphine-catalyzed Wittig reaction. adichemistry.comlibretexts.org This was achieved by employing an organosilane, such as diphenylsilane, as the terminal reductant to regenerate the active phosphine from its oxide. wpmucdn.com

The catalytic cycle typically begins with a phosphine oxide pre-catalyst, which is reduced by the silane (B1218182) to the active phosphine catalyst. adichemistry.comwpmucdn.com This phosphine then reacts with an alkyl halide to form the corresponding phosphonium salt. Subsequent deprotonation by a base generates the ylide, which reacts with an aldehyde or ketone to furnish the desired alkene and regenerate the phosphine oxide, thus closing the catalytic loop. adichemistry.comwpmucdn.com Research has shown that certain precatalysts, like 3-methyl-1-phenylphospholane-1-oxide, are more effective than triphenylphosphine oxide because the relief of ring strain facilitates their reduction. wpmucdn.comyoutube.com This catalytic protocol has proven versatile, converting a range of aldehydes and alkyl halides into alkenes with good to high yields and often with high E-selectivity. wpmucdn.com

Table 1: Key Features of Stoichiometric vs. Catalytic Wittig Reactions

Feature Stoichiometric Wittig Reaction Catalytic Wittig Reaction
Phosphine Reagent 1 molar equivalent required Catalytic amount (e.g., 5-10 mol%)
Byproduct 1 molar equivalent of phosphine oxide Catalytic amount of phosphine oxide
Atom Economy Low High
Key Challenge Separation and disposal of phosphine oxide Selective reduction of phosphine oxide
Reductant Not applicable Typically an organosilane (e.g., Ph₂SiH₂)

Current research continues to seek more cost-effective and atom-economical reducing agents to enhance the industrial viability of these catalytic systems. youtube.com Furthermore, alternative base-free catalytic approaches are being explored, wherein a phosphine catalyst can initiate a Michael addition cascade to generate the ylide without the need for a strong external base. pitt.edu

Exploration of Novel Reactivity Modes for Isopropyl Triphenylphosphonium Iodide

While renowned for its role in the Wittig reaction, this compound and related phosphonium salts are increasingly being investigated for novel modes of reactivity that extend beyond classical olefination. This research opens up new avenues for constructing complex molecular architectures. The triphenylphosphonium group can be viewed not just as a precursor to an ylide, but as a versatile functional handle that can be manipulated in various chemical transformations. wpmucdn.com

One significant area of exploration is the use of phosphonium salts and their derived ylides in multicomponent reactions (MCRs). commonorganicchemistry.com These reactions allow for the rapid assembly of complex products from three or more starting materials in a single step. For instance, phosphines can react with dialkyl acetylenedicarboxylates and aldehydes to generate highly substituted furans that still contain a reactive phosphorus ylide moiety, which can be used in subsequent transformations. wikipedia.org

Phosphonium salts have also emerged as powerful reagents in the functionalization of heterocycles. They can act as activating agents for the direct C–H functionalization of heterocyclic N-oxides, enabling the formation of new C–N, C–O, and C–S bonds. adichemistry.com In a different approach, heterocycles can be converted directly into heterocyclic phosphonium salts. These salts then serve as stable, versatile intermediates capable of coupling with a wide array of nucleophiles, including phenols, anilines, and thiophenols, in a manner that mimics the reactivity of organometallic species but often with broader functional group tolerance. acs.orgthermofisher.com

Beyond these applications, the ylides generated from phosphonium salts can participate in reactions other than olefination. Certain phosphonium ylides are known to undergo sigmatropic rearrangements, such as the wikipedia.orgwpmucdn.com-Stevens or wikipedia.orgacs.org-Sommelet-Hauser rearrangements, providing pathways to products not accessible through the Wittig reaction. libretexts.org

Specifically for this compound, its utility has been documented in several advanced synthetic applications. It serves as a key reactant in:

The total synthesis of natural products like heliananes. libretexts.org

The preparation of highly substituted benzene (B151609) derivatives. libretexts.org

The synthesis of fungicidal agents such as curcuphenol and elvirol analogs. libretexts.org

The construction of 4-substituted methoxybenzoyl-aryl-thiazole analogs developed as potential anticancer agents. libretexts.org

These examples underscore the expanding role of this compound as a valuable building block in medicinal chemistry and complex molecule synthesis, far beyond its traditional application.

Integration with Automated and Flow Chemistry Methodologies

The principles of modern chemical synthesis are increasingly shaped by the adoption of automated and continuous flow technologies. These methodologies offer substantial improvements in efficiency, safety, and control over traditional batch processing. The synthesis of phosphonium salts and their subsequent use in reactions like the Wittig olefination are well-suited for integration into these advanced platforms.

Flow chemistry, often utilizing microreactors, provides a powerful tool for performing reactions involving phosphonium salts. wpmucdn.com The high surface-area-to-volume ratio in these reactors allows for superior heat transfer, which is critical for managing the exothermicity of many reactions, thereby preventing byproduct formation from thermal degradation. wikipedia.orgyoutube.com This enhanced control leads to safer and more reproducible processes. commonorganicchemistry.com Wittig reactions, including two-phase systems employing phase-transfer catalysis, have been successfully implemented in continuous flow, demonstrating shorter reaction times and higher productivity compared to batch reactors. commonorganicchemistry.comacs.org The use of defined flow patterns, such as slug flow, in these systems enables precise control over the interfacial area between phases, which is crucial for optimizing reactions that occur at the boundary of two immiscible liquids. acs.org

Automated synthesis platforms represent another frontier. These systems can perform entire synthetic sequences, including the initial reaction, work-up, and purification, with minimal human intervention. youtube.com The formation of phosphonium salts, which is often a straightforward SN2 reaction between a phosphine and an alkyl halide, is an ideal candidate for automation. thermofisher.com Likewise, the subsequent Wittig reaction can be programmed into these systems. The combination of flow chemistry with automation allows for "telescoped" syntheses, where the crude product from one flow reactor is fed directly into the next for a subsequent transformation without intermediate isolation. This approach streamlines the production of complex molecules and is being applied to multi-step sequences that include a Wittig reaction. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Wittig Reactions

Parameter Batch Reaction Flow Chemistry / Microreactor
Heat Transfer Limited, risk of "hot spots" Excellent, rapid heat dissipation
Mass Transfer Often limited by stirring speed Enhanced due to small diffusion distances
Reaction Time Typically longer (minutes to hours) Significantly shorter (seconds to minutes)
Safety Higher risk with exothermic reactions Inherently safer due to small reactor volume
Scalability Often requires re-optimization More straightforward "scaling out"
Control Less precise control over parameters Precise control over temperature, pressure, time

While the transition to these technologies offers many benefits, it also presents challenges. The handling of solids and slurries can be problematic, as they may clog the narrow channels of flow reactors. youtube.com This is a relevant consideration for reactions involving solid phosphonium salts or where the phosphine oxide byproduct might precipitate. Nonetheless, ongoing developments in reactor design and reaction engineering are continuously addressing these limitations, paving the way for the broader adoption of automated and flow methods in syntheses utilizing reagents like this compound.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of a reaction's mechanism is fundamental to its optimization and control. The Wittig reaction, despite its long history, has been the subject of considerable mechanistic debate, particularly concerning the nature of its key intermediates. adichemistry.comlibretexts.org Advanced in-situ spectroscopic techniques, which monitor the reaction as it occurs, have been indispensable in providing real-time snapshots of the reaction pathway, identifying transient species, and quantifying kinetics.

The central debate in the Wittig mechanism has revolved around two proposed intermediates: a dipolar betaine (B1666868) and a four-membered cyclic oxaphosphetane. wikipedia.orglibretexts.org A wealth of evidence from studies under lithium-salt-free conditions now strongly supports a mechanism involving a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form the oxaphosphetane, which is considered the sole intermediate under kinetic control. wikipedia.orgorganic-chemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier tool for these mechanistic investigations. Because the intermediates in reactions with unstabilized ylides can often be observed, NMR has been used to detect and characterize the crucial oxaphosphetane intermediate. wikipedia.orglibretexts.org Low-temperature ³¹P and ¹H NMR studies allow for the direct observation of the phosphorus-containing species and the evolution of the alkene products. Real-time monitoring by ¹H NMR is particularly effective for determining the E/Z selectivity of the reaction, as the vinylic protons of the geometric isomers typically have distinct and well-resolved signals and coupling constants. wpmucdn.comwpmucdn.com More advanced techniques, such as Chemical Exchange Saturation Transfer (CEST) NMR, are being explored to detect highly transient or low-concentration intermediates that are invisible to standard NMR experiments. nih.govweizmann.ac.il

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary real-time data. wpmucdn.com In-situ FTIR can track the reaction progress by monitoring the disappearance of the carbonyl (C=O) stretching band of the aldehyde/ketone starting material and the simultaneous appearance of the alkene (C=C) stretching band of the product. youtube.com This data allows for the generation of concentration profiles for reactants, intermediates, and products over time, from which detailed kinetic models can be derived. youtube.com

For certain Wittig reactions that involve intensely colored ylides, UV-Visible Spectroscopy offers a simple yet powerful method for kinetic analysis. wpmucdn.com The reaction can be initiated and monitored directly in a cuvette, with the rate of disappearance of the ylide's color providing a direct measure of the reaction rate, allowing for the determination of the reaction order with respect to each component. wpmucdn.com

These advanced spectroscopic tools, by providing a window directly into the reacting mixture, are crucial for resolving long-standing mechanistic questions and for rationally designing more efficient and selective reactions based on phosphonium salts like this compound.

Q & A

Q. What are the primary synthetic applications of isopropyl triphenylphosphonium iodide in organic chemistry?

this compound is widely used in Wittig reactions to generate alkenes from aldehydes. For example, it reacts with aldehydes under basic conditions (e.g., n-BuLi or NaHMDS) to form ylides, which subsequently undergo olefination. This method has been applied in the synthesis of bile acid derivatives and terpenoids, where the reagent introduces isopropylidene groups into complex molecules .

Q. What are the critical physical properties of this compound relevant to experimental handling?

The compound has a melting point of 194–197°C (lit.), which informs its stability under thermal conditions. Its solubility in polar aprotic solvents (e.g., THF) and limited solubility in water necessitate anhydrous reaction setups. Proper storage in dry, inert environments is essential to prevent iodide degradation .

Q. How should researchers safely handle this compound in the laboratory?

The reagent is moisture-sensitive and reacts vigorously with strong bases. Use inert atmospheres (e.g., N₂ or Ar) and dry solvents (e.g., THF) to prevent side reactions. Safety protocols for handling alkylphosphonium salts—including gloves, goggles, and fume hoods—should be followed, as described in Wittig reaction procedures .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Wittig olefination using this compound?

Key factors include:

  • Base selection : n-BuLi or NaHMDS generates the ylide efficiently, but stoichiometry must be tightly controlled to avoid over-reduction.
  • Solvent choice : Anhydrous THF or DME enhances ylide stability.
  • Temperature : Reactions typically proceed at room temperature, but cooling (−78°C) may stabilize sensitive intermediates. Post-reaction quenching with aqueous NaHCO₃ and extraction with ethyl acetate minimizes byproduct formation .

Q. What analytical techniques are most effective for characterizing intermediates and products in Wittig reactions involving this reagent?

  • NMR spectroscopy : ¹H and ³¹P NMR can confirm ylide formation and alkene geometry (e.g., Z/E ratios).
  • Mass spectrometry : HRMS validates molecular weights of phosphonium intermediates and final alkenes.
  • Chromatography : TLC (using UV/iodine staining) and HPLC monitor reaction progress and purity .

Q. What are the common sources of low yield in Wittig reactions with this reagent, and how can they be addressed?

  • Moisture contamination : Leads to hydrolysis of the ylide. Ensure rigorous solvent drying and inert conditions.
  • Steric hindrance : Bulky aldehydes may slow ylide formation. Increasing reaction time or using a stronger base (e.g., LDA) can mitigate this.
  • Side reactions : Competing aldol condensation may occur with enolizable aldehydes. Pre-forming the ylide before aldehyde addition reduces this risk .

Q. How does the steric profile of this compound compare to other phosphonium salts in synthetic applications?

The isopropyl group provides moderate steric bulk, balancing reactivity and stability. Compared to methyl or ethyl analogs, it favors selective olefination of less hindered aldehydes. In contrast, bulkier analogs (e.g., cyclohexyl) may suppress reactivity but improve selectivity for strained substrates .

Q. Can this compound be used in biological systems, such as mitochondrial targeting?

While not directly documented, structurally related phosphonium salts (e.g., decyl(triphenyl)phosphanium iodide) are known to accumulate in mitochondria due to their cationic charge. Researchers could explore its potential in drug delivery or mitochondrial probes by modifying alkyl chain length and evaluating cellular uptake .

Methodological Notes

  • Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates alkenes from phosphine oxide byproducts.
  • Scale-up considerations : Large-scale reactions may require slow ylide formation to prevent exothermic runaway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.